2-N-benzyl-1,3,4-oxadiazole-2,5-diamine
Overview
Description
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins associated with bacterial virulence .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in protein pathways and differentially expressed genes .
Biochemical Pathways
It is suggested that similar compounds may disrupt growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, abc transporters, and bacterial chemotaxis .
Result of Action
Similar compounds have shown exciting antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-benzyl-1,3,4-oxadiazole-2,5-diamine typically involves the cyclization of N-benzyl amidoximes. One common method is the electrochemical synthesis, which generates the iminoxy radical through anodic oxidation, followed by intramolecular cyclization . Another approach involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide and sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as 3-nitro-5-amino-1,2,4-oxadiazole.
Substitution: The amino groups in the compound can participate in substitution reactions with various acyl chlorides to form acylated derivatives.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole: Known for its antifungal and antibacterial activities.
1,2,5-Oxadiazole: Used as high-energy density materials and biologically active compounds with cytotoxic properties.
1,3,4-Oxadiazole: Exhibits a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-N-benzyl-1,3,4-oxadiazole-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-8-12-13-9(14-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUNXWZWFGGJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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